5alpha-Dihydronandrolone

Descripción general

Descripción

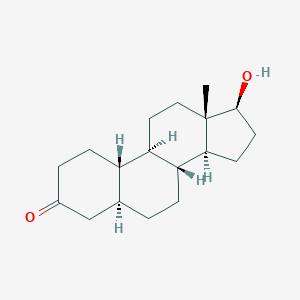

5alpha-Dihydronandrolone, also known as 5alpha-dihydro-19-nortestosterone, is a naturally occurring anabolic-androgenic steroid. It is a 5alpha-reduced derivative of nandrolone (19-nortestosterone) and is formed by the action of the enzyme 5alpha-reductase. This compound is a major metabolite of nandrolone and is structurally similar to dihydrotestosterone, a potent androgen .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5alpha-Dihydronandrolone is synthesized from nandrolone through the catalytic action of the enzyme 5alpha-reductase. The reaction involves the reduction of the double bond in the A-ring of nandrolone, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of microbial or enzymatic processes to achieve the reduction of nandrolone. These methods are preferred due to their specificity and efficiency in producing the desired compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

Substitution: This compound can participate in substitution reactions, particularly at the hydroxyl group at the 17th position.

Common Reagents and Conditions:

Reduction: Enzyme 5alpha-reductase, NADPH as a cofactor.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Reduction: this compound.

Oxidation: Various oxidized metabolites, including 5alpha-androstanedione.

Substitution: Substituted derivatives at the 17th position.

Aplicaciones Científicas De Investigación

Medical Applications

5alpha-Dihydronandrolone is utilized in several medical contexts, particularly in the treatment of conditions associated with muscle wasting and hormonal deficiencies.

A. Treatment of Anemias

- Indication : this compound is indicated for refractory anemias, particularly those associated with chronic kidney disease and other conditions leading to insufficient red blood cell production.

- Mechanism : By promoting erythropoiesis (the production of red blood cells), it helps alleviate symptoms of anemia, improving oxygen delivery to tissues .

B. Osteoporosis Management

- Indication : The compound is effective in treating osteoporosis, especially in postmenopausal women. It aids in maintaining bone density and reducing the risk of fractures.

- Case Study : A study reported that women receiving nandrolone decanoate (which metabolizes to 5alpha-Dihydronandrolone) exhibited significant increases in bone mineral density over a 12-month period .

C. Muscle Wasting Disorders

- Indication : It is frequently prescribed for patients undergoing treatments that result in muscle loss, such as cancer therapies or severe trauma recovery.

- Evidence : Clinical trials have shown that anabolic steroids can significantly enhance lean body mass and strength in patients recovering from major surgeries or illnesses .

Athletic Applications

In the realm of sports, this compound is often misused for its performance-enhancing effects.

A. Muscle Growth and Recovery

- Usage : Athletes and bodybuilders use this compound to accelerate muscle hypertrophy and improve recovery times following intense training sessions.

- Statistics : Research indicates that athletes using anabolic steroids like nandrolone can experience up to a 20% increase in muscle mass compared to non-users within a short training period .

B. Enhanced Physical Performance

- Effects : The compound enhances strength and endurance, making it appealing for athletes in strength-based sports.

- Risks : However, the misuse of anabolic steroids poses significant health risks, including hormonal imbalances and liver damage, necessitating caution among users .

Case Studies and Research Findings

Several case studies illustrate the effects and implications of using this compound:

Mecanismo De Acción

5alpha-Dihydronandrolone exerts its effects by binding to androgen receptors. Unlike nandrolone, it is a weaker agonist of the androgen receptor, leading to a lower androgenic effect. The conversion of nandrolone to this compound by 5alpha-reductase results in local inactivation in androgenic tissues, which contributes to the high ratio of anabolic to androgenic effects observed with nandrolone .

Comparación Con Compuestos Similares

Dihydrotestosterone (DHT): A potent androgen formed from testosterone by 5alpha-reductase.

5alpha-Dihydronorethandrolone: A 5alpha-reduced derivative of norethandrolone.

5alpha-Dihydrolevonorgestrel: A 5alpha-reduced derivative of levonorgestrel.

Uniqueness: 5alpha-Dihydronandrolone is unique due to its formation from nandrolone and its weaker androgenic activity compared to nandrolone and dihydrotestosterone. This property makes it particularly interesting for research focused on anabolic-androgenic steroids with reduced androgenic side effects .

Actividad Biológica

5alpha-Dihydronandrolone (5α-DHN), a metabolite of nandrolone, is a naturally occurring anabolic-androgenic steroid (AAS) that plays a significant role in the biological activity of androgens. This compound is of particular interest due to its unique properties, which differentiate it from its parent compound, nandrolone, and other steroids. This article explores the biological activity of 5α-DHN, including its mechanisms of action, effects on various tissues, and implications for therapeutic use.

5α-Dihydronandrolone is a 5α-reduced derivative of nandrolone (19-nortestosterone) with the molecular formula and a molar mass of 276.420 g/mol. Its structural modifications significantly influence its interaction with androgen receptors and its overall biological effects.

| Property | Value |

|---|---|

| IUPAC Name | 5α-Dihydro-19-nortestosterone |

| CAS Number | 1434-85-1 |

| Molecular Formula | |

| Molar Mass | 276.420 g/mol |

5α-DHN exerts its biological effects primarily through binding to androgen receptors (AR). However, it is a weaker agonist compared to nandrolone and dihydrotestosterone (DHT). The conversion of nandrolone to 5α-DHN by the enzyme 5α-reductase results in local inactivation in androgenic tissues, which contributes to a higher anabolic-to-androgenic ratio observed with nandrolone .

Binding Affinity

The binding affinities of various androgens to human androgen receptors can be summarized as follows:

| Compound | rAR (%) | hAR (%) |

|---|---|---|

| Testosterone | 38 | 38 |

| Dihydrotestosterone (DHT) | 77 | 100 |

| Nandrolone | 75 | 92 |

| 5α-Dihydronandrolone | 35 | 50 |

| Ethylestrenol | ND | 2 |

| Norethandrolone | ND | 22 |

Key Observations:

- Weaker Androgenic Activity: The significantly lower binding affinity of 5α-DHN compared to DHT and nandrolone indicates its reduced androgenic activity, making it less likely to induce androgen-dependent side effects in tissues such as the skin and prostate .

Anabolic Activity

Research indicates that while 5α-DHN has reduced androgenic effects, it retains anabolic properties. This makes it a candidate for therapeutic applications in conditions characterized by muscle wasting or androgen deficiency. The compound's ability to promote muscle growth without the accompanying side effects typically associated with stronger androgens makes it an attractive option in clinical settings .

Case Studies on Therapeutic Use

Several case studies have highlighted the use of anabolic steroids, including derivatives like 5α-DHN, among patients undergoing treatment for substance use disorders (SUD). In these cases, patients reported various effects associated with AAS use:

- Increased Muscle Mass: Patients noted significant gains in muscle mass during cycles of AAS, including those containing nandrolone or its metabolites.

- Adverse Effects: Common adverse effects included changes in mood (aggressiveness), skin conditions (acne), and metabolic alterations (increased liver enzymes) linked to AAS usage .

Clinical Implications

The potential therapeutic applications of 5α-DHN are particularly relevant in populations suffering from conditions such as HIV-associated weight loss or cachexia. The compound's anabolic properties could help improve lean body mass and overall health outcomes without the heightened risk of androgenic side effects seen with other steroids .

Propiedades

IUPAC Name |

(5S,8R,9R,10S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13-,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVBIEJVJWNXBU-PNOKGRBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@H]3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931866 | |

| Record name | 17beta-Hydroxy-5alpha-estran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434-85-1 | |

| Record name | 17β-Hydroxy-5α-estran-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dihydro-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001434851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17beta-Hydroxy-5alpha-estran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5.ALPHA.-DIHYDRONANDROLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0V6O3097Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.